2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid
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Overview
Description
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the use of catalysts such as zinc salts or Lewis acids. The reaction conditions often include moderate temperatures and the use of solvents like water or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions
Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to inflammation, blood pressure regulation, and microbial growth inhibition.
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Methyl-1H-tetrazole: Another methyl-substituted tetrazole with comparable reactivity
Uniqueness: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from other tetrazole derivatives .
Properties
CAS No. |
1784792-28-4 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-methyl-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c1-3(5(10)11)2-4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9) |
InChI Key |
KPWAOFHMUXXBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NNN=N1)C(=O)O |
Origin of Product |
United States |
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